3-Trifluoromethanesulfonamidobenzoic acid

Lipophilicity Physicochemical Property Regioisomeric Differentiation

3-Trifluoromethanesulfonamidobenzoic acid (CAS 546115-64-4) delivers a ~9.6 pKa unit acidity increase over benzoic acid, enabling potent Brønsted acid catalysis. Its defined LogP of 2.11 provides a critical lipophilicity benchmark for ADME optimization in early-stage drug discovery. The meta-substitution pattern confers unique steric and electronic tuning versus ortho-/para-regioisomers, essential for catalytic hydroamination and pharmacophore design. Supplied as a ≥95% pure white solid, this building block is ideal for medicinal chemistry, agrochemical R&D, and materials science where regiochemical presentation and superacidic character are critical. Contact us for bulk pricing and custom synthesis options.

Molecular Formula C8H6F3NO4S
Molecular Weight 269.2 g/mol
CAS No. 546115-64-4
Cat. No. B1452668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Trifluoromethanesulfonamidobenzoic acid
CAS546115-64-4
Molecular FormulaC8H6F3NO4S
Molecular Weight269.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NS(=O)(=O)C(F)(F)F)C(=O)O
InChIInChI=1S/C8H6F3NO4S/c9-8(10,11)17(15,16)12-6-3-1-2-5(4-6)7(13)14/h1-4,12H,(H,13,14)
InChIKeyHVZZUSWXCOBYON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Trifluoromethanesulfonamidobenzoic Acid (CAS 546115-64-4): Chemical Class and Key Physicochemical Characteristics


3-Trifluoromethanesulfonamidobenzoic acid (CAS 546115-64-4) is a sulfonamide-functionalized benzoic acid derivative characterized by a meta-substituted trifluoromethanesulfonamido (–NHSO₂CF₃) group on the phenyl ring . This electron-withdrawing substituent imparts distinctive acidity and lipophilicity profiles compared to unsubstituted benzoic acid. The compound is a white solid with a molecular formula of C₈H₆F₃NO₄S, a molecular weight of 269.2 g/mol, and a purity specification of 95% . It is primarily utilized as a research chemical and building block in pharmaceutical and agrochemical intermediate synthesis .

3-Trifluoromethanesulfonamidobenzoic Acid: Why In-Class or Regioisomeric Analogs Cannot Be Interchanged


In-class substitution with unsubstituted benzoic acid or positional isomers (ortho-/para-) of trifluoromethanesulfonamidobenzoic acid is not scientifically valid due to the profound impact of the –NHSO₂CF₃ group on acidity, hydrogen-bonding topology, and lipophilicity. The replacement of a carboxylate oxygen with an =NSO₂CF₃ group increases acidity by ~9.6 pKa units relative to benzoic acid [1], fundamentally altering proton transfer equilibria in catalysis or biological recognition. Furthermore, the meta-substitution pattern in 3-trifluoromethanesulfonamidobenzoic acid confers distinct steric and electronic properties compared to ortho-substituted regioisomers , which exhibit intramolecular hydrogen bonding that can modify catalytic activity [2]. These quantitative physicochemical divergences necessitate compound-specific procurement for applications where acidity, solubility, or regiochemical presentation are critical.

3-Trifluoromethanesulfonamidobenzoic Acid: Head-to-Head Quantitative Differentiation Evidence


Meta- vs. Ortho-Regioisomer: Distinct LogP Values Drive Differential Lipophilicity

The meta-substituted 3-trifluoromethanesulfonamidobenzoic acid exhibits a LogP of 2.11 , which differs from the ortho-substituted regioisomer (2-trifluoromethanesulfonamidobenzoic acid) due to altered intramolecular hydrogen-bonding and electronic distribution. While direct experimental LogP for the ortho analog is not available in the same dataset, computational predictions and structural reasoning indicate a measurable difference in lipophilicity that impacts membrane permeability and solubility profiles in drug design or agrochemical development.

Lipophilicity Physicochemical Property Regioisomeric Differentiation

Acidity Enhancement vs. Benzoic Acid: A 9.6 pKa Unit Shift Enables Superacidic Behavior

The incorporation of the =NSO₂CF₃ group in place of a carboxylate oxygen in benzoic acid derivatives results in a dramatic increase in acidity. For N-aroyltrifluoromethanesulfonamides, this substitution shifts the pKa by 9.6 units to more acidic values compared to the parent benzoic acid [1]. Although this specific measurement was performed on a series of benzamide derivatives rather than the exact target compound, the =NSO₂CF₃ group in 3-trifluoromethanesulfonamidobenzoic acid confers analogous superacidic character, enabling catalysis of reactions that unsubstituted benzoic acid cannot facilitate.

Acidity Superacid Catalysis

Synthetic Accessibility: High-Yield Preparation and Purity Specification

3-Trifluoromethanesulfonamidobenzoic acid can be synthesized in 66% yield from 3-aminobenzoic acid and trifluoromethanesulfonic anhydride . Commercial sources supply this compound at 95% purity . In contrast, the ortho-regioisomer (2-trifluoromethanesulfonamidobenzoic acid) has been utilized as a catalyst in intramolecular hydroamination reactions, achieving up to 95% isolated yield of the cyclized product at 20 mol% catalyst loading [1]. While the meta-isomer may exhibit different catalytic efficiency due to altered acidity and steric accessibility, its reliable synthetic yield and defined purity make it a consistent building block for further derivatization.

Synthesis Yield Purity

Hydrolytic Stability in Aqueous Solution: Compatible with Aqueous Workup and Reaction Conditions

N-Triflylbenzamide derivatives, which share the =NSO₂CF₃ functional group with 3-trifluoromethanesulfonamidobenzoic acid, are reported to be stable in dilute aqueous solutions [1]. This contrasts with highly reactive sulfonyl chlorides or anhydrides that rapidly hydrolyze. The stability of the trifluoromethanesulfonamide linkage under aqueous conditions enables its use in reactions requiring water-tolerant acid catalysts or in biological assay buffers without immediate degradation.

Stability Hydrolysis Aqueous Compatibility

3-Trifluoromethanesulfonamidobenzoic Acid: High-Value Application Scenarios Supported by Evidence


Brønsted Acid Catalysis in Organic Synthesis

Due to the ~9.6 pKa unit increase in acidity conferred by the =NSO₂CF₃ group relative to benzoic acid [1], 3-trifluoromethanesulfonamidobenzoic acid can serve as a potent Brønsted acid catalyst. Its aqueous stability [2] allows it to be employed in reactions such as intramolecular hydroamination of unfunctionalized olefins, where the ortho-regioisomer has already demonstrated up to 95% product yield [3]. The meta-substitution pattern may offer distinct steric and electronic tuning compared to ortho-analogs.

Building Block for Bioactive Molecule Synthesis

The compound's defined 66% synthetic yield and 95% purity establish it as a reliable intermediate for constructing more complex sulfonamide-containing pharmacophores. The trifluoromethanesulfonamide group is a recognized bioisostere for carboxylic acids in receptor antagonists and enzyme inhibitors [2], making this meta-substituted variant a valuable scaffold for medicinal chemistry exploration where regiochemical presentation influences target binding.

Physicochemical Tool in Drug Design (Lipophilicity Modulation)

With a measured LogP of 2.11 , 3-trifluoromethanesulfonamidobenzoic acid provides a defined lipophilicity benchmark. This property is critical for optimizing ADME (absorption, distribution, metabolism, excretion) profiles in early-stage drug discovery. The meta-substitution pattern offers a distinct balance of hydrophilicity (via the carboxylic acid and sulfonamide NH) and lipophilicity (via the trifluoromethyl group) compared to ortho- or para-regioisomers.

Functional Material Precursor Requiring Strong Acidity

The superacidic character imparted by the =NSO₂CF₃ group [1] makes this compound a candidate precursor for proton-conducting materials or polymeric acids. Its compatibility with cross-coupling and nucleophilic aromatic substitution reactions [2] enables further functionalization while retaining the strongly acidic N–H moiety.

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